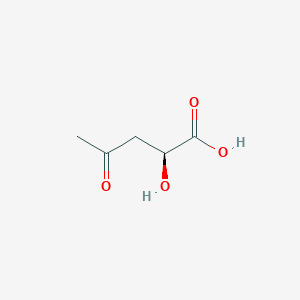
(2S)-2-Hydroxy-4-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Hydroxy-4-oxopentanoic acid, also known as 2-Hydroxy-4-oxo-pentanoic acid or pyruvic acid, is a key intermediate in the metabolism of carbohydrates, fats, and proteins. It is a colorless liquid with a pungent odor and is highly reactive due to its keto and hydroxyl functional groups. Pyruvic acid is widely used in the food, pharmaceutical, and cosmetic industries due to its unique chemical properties and biological activities.
Wirkmechanismus
Pyruvic acid exerts its biological effects through various mechanisms, including modulation of cellular signaling pathways, regulation of gene expression, and inhibition of enzymes involved in metabolic pathways. It has been shown to activate the Nrf2 pathway, which plays a key role in cellular antioxidant defense, and to inhibit the NF-κB pathway, which is involved in inflammation and cancer. Pyruvic acid has also been shown to regulate the expression of genes involved in energy metabolism and cellular differentiation.
Biochemische Und Physiologische Effekte
Pyruvic acid has been shown to have a wide range of biochemical and physiological effects, including stimulation of glycolysis, enhancement of mitochondrial function, and regulation of cellular redox balance. It has also been shown to promote the synthesis of collagen and elastin, which are important components of skin and connective tissue. Pyruvic acid has been used in the treatment of various skin conditions such as acne, hyperpigmentation, and aging.
Vorteile Und Einschränkungen Für Laborexperimente
Pyruvic acid has several advantages for use in laboratory experiments, including its stability, solubility, and ease of handling. It can be easily synthesized or obtained commercially and is relatively inexpensive. However, pyruvic acid is highly reactive and can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on pyruvic acid, including its role in cellular metabolism and energy production, its potential therapeutic applications in various diseases, and its use as a biomarker for disease diagnosis and prognosis. Further studies are needed to elucidate the mechanisms of action of pyruvic acid and to optimize its use in laboratory experiments and clinical applications.
Synthesemethoden
Pyruvic acid can be synthesized through various methods, including chemical synthesis, biological fermentation, and enzymatic conversion. Chemical synthesis involves the oxidation of lactic acid or acetaldehyde, while biological fermentation involves the conversion of glucose or other sugars by microorganisms such as yeast and bacteria. Enzymatic conversion involves the use of enzymes such as pyruvate decarboxylase and pyruvate kinase to catalyze the conversion of pyruvate from other metabolic intermediates.
Wissenschaftliche Forschungsanwendungen
Pyruvic acid has been extensively studied for its biological activities and potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties, and has been used in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Pyruvic acid has also been studied for its role in energy metabolism and as a biomarker for various diseases.
Eigenschaften
CAS-Nummer |
150337-72-7 |
|---|---|
Produktname |
(2S)-2-Hydroxy-4-oxopentanoic acid |
Molekularformel |
C5H8O4 |
Molekulargewicht |
132.11 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-4-oxopentanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI-Schlüssel |
QTSNVMMGKAPSRT-BYPYZUCNSA-N |
Isomerische SMILES |
CC(=O)C[C@@H](C(=O)O)O |
SMILES |
CC(=O)CC(C(=O)O)O |
Kanonische SMILES |
CC(=O)CC(C(=O)O)O |
Synonyme |
Pentanoic acid, 2-hydroxy-4-oxo-, (2S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)
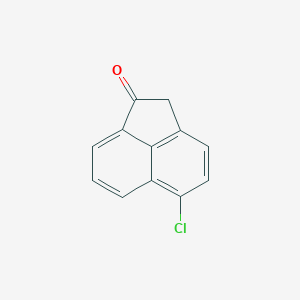
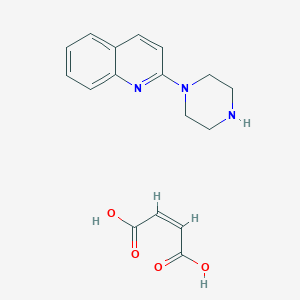
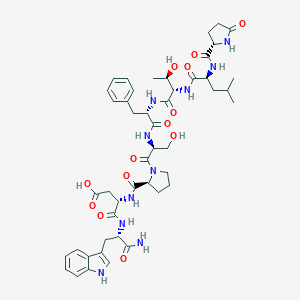
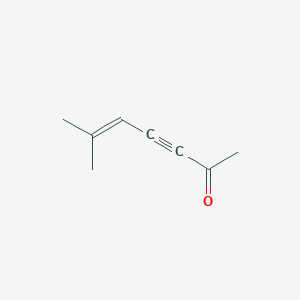
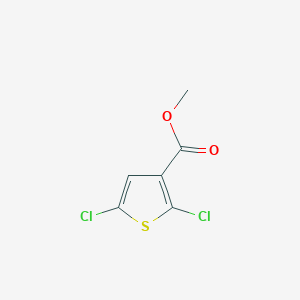
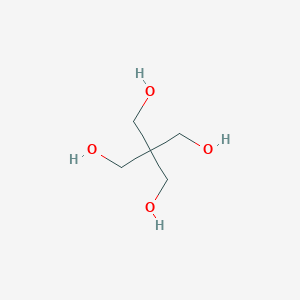
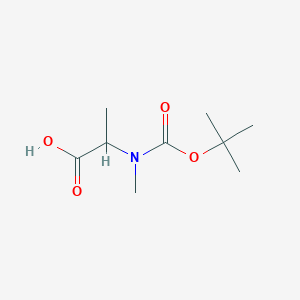
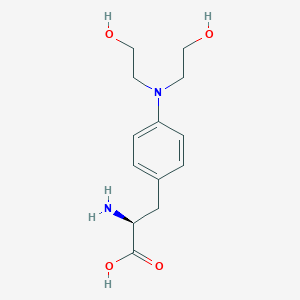
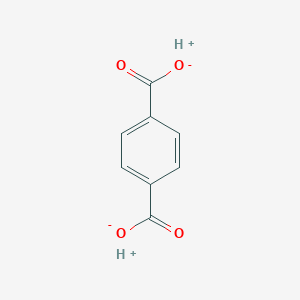
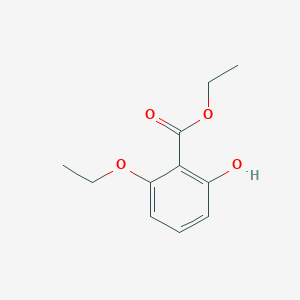
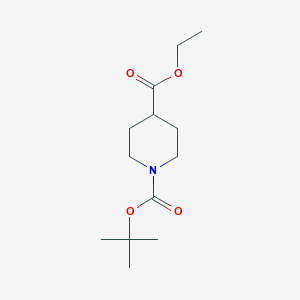

![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)